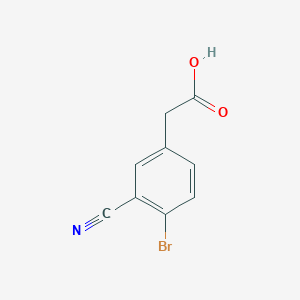

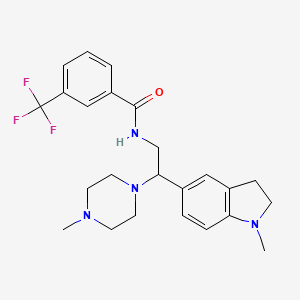

![molecular formula C21H21N5O3S B2873883 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide CAS No. 2034255-66-6](/img/structure/B2873883.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The [1,2,4]triazolo[1,5-a]pyrimidines are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved through various methods. For instance, one method involves a three-step reaction sequence, engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) for the synthesis of alicyclic derivatives .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using techniques like 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For example, a reaction involving arylglyoxals, β-dicarbonyl compounds, and amidines can lead to the formation of a dihydropyrimidine motif .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be determined using techniques like IR spectroscopy and NMR spectroscopy .科学的研究の応用

Anticancer Activity

The core structure of this compound, featuring a 1,2,4-triazolo[1,5-a]pyrimidine scaffold, is known for its potential in anticancer therapies. It has been shown to exhibit antiproliferative activities against various cancer cell lines, including gastric cancer cells MGC-803 . The suppression of the ERK signaling pathway is a notable mechanism through which these compounds exert their anticancer effects .

Antimicrobial Properties

Compounds with the 1,2,4-triazolo[1,5-a]pyrimidine moiety have demonstrated significant antimicrobial properties. This includes activity against a broad spectrum of bacteria and fungi, making it a valuable candidate for the development of new antimicrobial agents .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory potential of this compound is linked to its ability to modulate biological pathways associated with pain and inflammation. This makes it a promising molecule for the development of new pain relief and anti-inflammatory drugs .

Antioxidant Effects

Oxidative stress is implicated in numerous diseases, and antioxidants play a crucial role in mitigating this stress. The compound has shown antioxidant properties, which could be harnessed in therapeutic interventions for diseases caused by oxidative damage .

Antiviral Applications

The structural complexity of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4’-methoxy-[1,1’-biphenyl]-4-sulfonamide allows it to interact with viral components, offering a pathway to developing novel antiviral drugs .

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes, such as carbonic anhydrase and cholinesterase. Enzyme inhibitors are crucial in treating diseases like glaucoma and Alzheimer’s disease, where enzyme activity needs to be regulated .

Antitubercular Agent

Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, new antitubercular agents are in high demand. The compound’s ability to act against Mycobacterium tuberculosis positions it as a potential candidate for antitubercular drug development .

Metabolic Disorder Treatments

The compound’s interaction with fatty acid-binding proteins (FABPs) suggests its utility in treating metabolic disorders such as dyslipidemia, coronary heart disease, and diabetes .

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically blocking the transition from the G1 phase to the S phase . This leads to the arrest of cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell division is a key characteristic .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 . Additionally, it induces apoptosis within HCT cells .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S/c1-29-19-8-4-17(5-9-19)18-6-10-20(11-7-18)30(27,28)25-12-2-3-16-13-22-21-23-15-24-26(21)14-16/h4-11,13-15,25H,2-3,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAIVANPPACLFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCCC3=CN4C(=NC=N4)N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

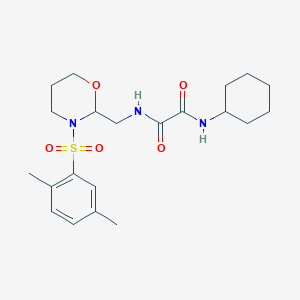

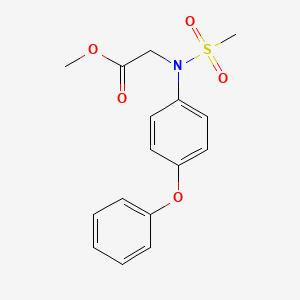

![1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide](/img/structure/B2873803.png)

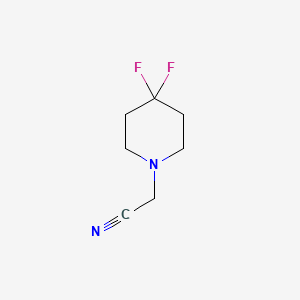

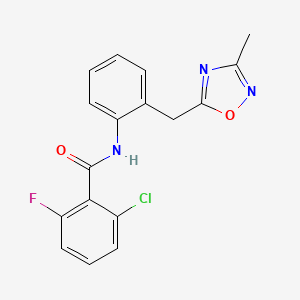

![[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B2873806.png)

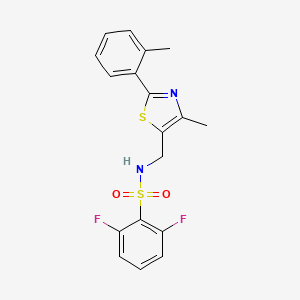

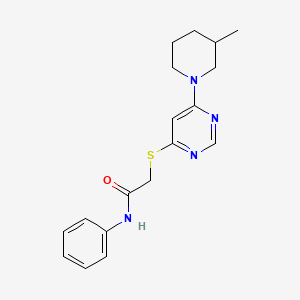

![{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2873817.png)

![N-[4-(benzyloxy)phenyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2873818.png)

![2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2873822.png)

![4-[4-(Cyclopropylcarbonyl)-1-piperazinyl]aniline](/img/structure/B2873823.png)